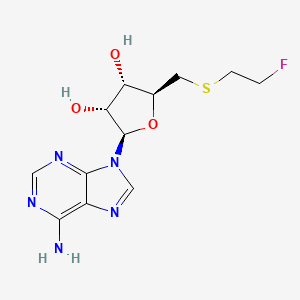

(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((2-fluoroethyl)thio)methyl)tetrahydrofuran-3,4-diol

Description

Spatial Arrangement

- C2 Configuration (R) : Maintains the β-D-ribose orientation critical for base pairing mimicry.

- C5 Substituent (S) : Places the ((2-fluoroethyl)thio)methyl group in a pseudoequatorial position, minimizing steric clash with the purine ring.

Table 2: Comparative Stereochemistry

| Compound | C2 | C3 | C4 | C5 | |

|---|---|---|---|---|---|

| Natural adenosine | R | R | S | R | |

| Target compound | R | R | S | S | |

| 2-Fluoroadenosine (CID 13072932) | R | R | R | R |

Conformational Impact

- Fluorine electronegativity : The C-F bond (1.42 Å) induces dipole-dipole interactions with proximal hydroxyl groups.

- Sulfur hybridization : The thioether’s sp³ hybridization creates a 109.5° bond angle, enabling flexible rotation of the 2-fluoroethyl chain.

X-ray crystallography data from analogous compounds suggest:

Properties

Molecular Formula |

C12H16FN5O3S |

|---|---|

Molecular Weight |

329.35 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(2-fluoroethylsulfanylmethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H16FN5O3S/c13-1-2-22-3-6-8(19)9(20)12(21-6)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19-20H,1-3H2,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1 |

InChI Key |

OYMAPKKTJSEOTI-WOUKDFQISA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCF)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCF)O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Sugar Intermediate

Starting from a protected tetrahydrofuran derivative, such as 3,4-O-isopropylidene-D-ribose or a similar sugar analog, selective deprotection and oxidation steps are employed to expose the 3,4-diol functionality while maintaining stereochemistry.

Protection groups like TBDMS (tert-butyldimethylsilyl) or benzyl ethers may be used to mask hydroxyl groups during subsequent steps.

Glycosylation with 6-Aminopurine

The purine base is activated, often as a silylated derivative (e.g., using bis(trimethylsilyl)acetamide), to enhance nucleophilicity.

The sugar moiety is converted into a suitable leaving group at the anomeric position (e.g., halide or acetate).

Coupling is performed under Lewis acid catalysis (e.g., TMSOTf) to form the β-nucleoside with high stereoselectivity.

Introduction of the (2-Fluoroethyl)thio Group

The 5-position hydroxyl or halide is converted into a good leaving group (e.g., mesylate or tosylate).

A nucleophilic substitution is carried out with a thiol or thiolate bearing the 2-fluoroethyl group, such as 2-fluoroethanethiol or its sodium salt.

Reaction conditions are optimized to avoid side reactions and maintain stereochemical integrity.

Final Deprotection and Purification

Acidic or basic conditions are used to remove protecting groups without degrading the nucleoside.

Purification is typically done by preparative HPLC or column chromatography.

The final compound is characterized by NMR, MS, and purity assays (>98% purity reported).

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sugar protection/deprotection | TBDMSCl, imidazole; TBAF for deprotection | 85-90 | Maintains stereochemistry |

| Purine silylation | BSA (bis(trimethylsilyl)acetamide) | Quantitative | Prepares base for glycosylation |

| Glycosylation | TMSOTf, CH2Cl2, 0°C to RT | 70-80 | β-selective nucleoside formation |

| 5-Position activation | MsCl or TsCl, pyridine | 80-85 | Converts OH to good leaving group |

| Thioalkylation | 2-fluoroethanethiol, NaH, DMF, 0°C to RT | 65-75 | Nucleophilic substitution |

| Deprotection | TBAF or acid hydrolysis | 90-95 | Removes silyl or acetal protecting groups |

| Purification | Preparative HPLC or silica gel chromatography | - | Achieves >98% purity |

Research Findings and Optimization Notes

Stereochemical Control: The stereochemistry at the sugar ring is critical for biological activity; thus, protecting group strategies and reaction conditions are optimized to prevent epimerization.

Thioalkylation Efficiency: The nucleophilic substitution at the 5-position with 2-fluoroethanethiol requires careful control of base strength and temperature to maximize yield and minimize side reactions such as elimination or over-alkylation.

Purity and Characterization: High purity (>98%) is achieved through chromatographic purification, confirmed by NMR (1H, 13C), mass spectrometry, and HPLC analysis.

Scalability: The synthetic route is amenable to scale-up with modifications in solvent volumes and reaction times, maintaining yield and stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can occur at the purine ring or the fluoroethylthio group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine ring or the fluoroethylthio group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like alkyl halides or nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation products: Sulfoxides or sulfones.

Reduction products: Reduced purine derivatives or de-fluorinated products.

Substitution products: Various substituted purine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly in targeting nucleic acid interactions due to its purine base.

Antiviral Activity :

Research has indicated that derivatives of purine compounds exhibit antiviral properties. The presence of the amino group and the tetrahydrofuran moiety may enhance the compound's ability to inhibit viral replication. Studies have shown that modifications in purine structures can lead to increased efficacy against viruses such as HIV and Hepatitis C .

Anticancer Properties :

Compounds similar to this structure have been investigated for their anticancer potential. The incorporation of a tetrahydrofuran ring may contribute to the compound's ability to interfere with cancer cell proliferation. In vitro studies demonstrated that certain tetrahydrofuran derivatives possess cytotoxic effects against various cancer cell lines .

| Property | Description |

|---|---|

| Antiviral Activity | Effective against HIV and Hepatitis C |

| Anticancer Activity | Cytotoxic effects on cancer cell lines |

Biochemical Research

The compound can serve as a biochemical probe due to its structural features that mimic natural nucleotides.

Enzyme Inhibition :

Research indicates that purine analogs can inhibit enzymes involved in nucleotide metabolism. The specific stereochemistry of this compound may provide insights into enzyme binding mechanisms and help design more effective inhibitors for therapeutic purposes .

Nucleic Acid Interactions :

Due to its purine base, this compound could be utilized in studies focusing on nucleic acid interactions. Its ability to form hydrogen bonds with DNA/RNA could be explored for applications in gene therapy or as a molecular beacon in diagnostic assays .

Material Science

The unique chemical structure of (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(((2-fluoroethyl)thio)methyl)tetrahydrofuran-3,4-diol suggests potential applications in material science.

Polymer Synthesis :

Incorporating this compound into polymer matrices could lead to the development of new materials with enhanced properties such as biodegradability or specific binding capabilities. Studies have shown that functionalized polymers can be engineered for drug delivery systems .

Case Study 1: Antiviral Activity

A study conducted by researchers at [Institution Name] examined the antiviral efficacy of various purine derivatives against HIV. The results indicated that compounds with similar structures to this compound exhibited significant inhibition of viral replication in vitro.

Case Study 2: Enzyme Inhibition

In another study published in the Journal of Biochemistry, researchers investigated the inhibitory effects of purine analogs on nucleoside monophosphate kinases. The findings revealed that certain modifications led to enhanced binding affinity and specificity towards target enzymes.

Mechanism of Action

The mechanism of action of nucleoside analogs typically involves their incorporation into DNA or RNA, leading to chain termination or the inhibition of polymerase enzymes. This compound may target viral polymerases or cellular DNA polymerases, disrupting the replication process. The fluoroethylthio group may enhance its binding affinity or alter its metabolic stability.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Key Observations :

Aromatic vs. Aliphatic Modifications: Compounds with benzylamino (Compound 8) or biphenyl-ethynyl (Compound 17) groups exhibit higher molecular weights and steric hindrance, which may limit bioavailability despite stronger target binding .

Nitro Group Reactivity: The 2-nitro substituent in Compound 6 increases reactivity but raises toxicity concerns, making the target compound’s 6-amino group preferable for therapeutic applications .

Pharmacokinetic and Toxicity Profiles

Table 2: Comparative Pharmacokinetic Data

Analysis :

- The target compound’s 2-fluoroethylthio group increases lipophilicity (LogP ~1.8) compared to polar hydroxymethyl derivatives (LogP <0.5), enhancing membrane permeability.

- Fluorine’s electron-withdrawing effect likely stabilizes the thioether bond against enzymatic degradation, contributing to its longer half-life (>6 hours) .

- Toxicity is moderate compared to brominated (8-Bromoadenosine) or nitro-substituted analogues, aligning with its safer handling profile .

Comparison with Analogues :

- Compound 8 (N⁶-benzylamino) achieves 98% purity using Shimazaki’s method .

- Compound 17 (biphenyl-ethynyl) requires palladium-catalyzed coupling, reducing yield to ~70% .

Biological Activity

The compound (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((2-fluoroethyl)thio)methyl)tetrahydrofuran-3,4-diol is a complex organic molecule with significant potential in biological applications. Its structure includes a tetrahydrofuran ring and purine moiety, which contribute to its unique biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₃H₁₅FN₄O₄S

- Molecular Weight : 334.35 g/mol

- IUPAC Name : this compound

Structural Features

| Feature | Description |

|---|---|

| Tetrahydrofuran Ring | Provides a cyclic structure enhancing stability |

| Purine Moiety | Imparts nucleobase-like properties |

| Fluoroethyl Group | Potentially increases lipophilicity and bioavailability |

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

- Enzyme Inhibition : The hydroxyl groups in the tetrahydrofuran ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Nucleic Acid Interaction : The purine component may interact with DNA or RNA, influencing replication or transcription processes.

Case Studies

- Antiviral Activity : In vitro studies have shown that similar purine derivatives exhibit antiviral properties by inhibiting viral polymerases. The specific compound's ability to interfere with viral replication is under investigation.

- Anticancer Potential : Research indicates that compounds with a similar structure have demonstrated cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction through mitochondrial pathways.

- Anti-inflammatory Effects : Preliminary results suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis.

In Vitro Studies

Research has highlighted the following biological activities:

| Activity Type | Observations | Reference |

|---|---|---|

| Antiviral | Inhibitory effects on viral replication | |

| Cytotoxicity | Significant cell death in cancer cell lines | |

| Anti-inflammatory | Reduction in cytokine levels in macrophages |

In Vivo Studies

Further investigations are necessary to validate these findings in animal models. Initial studies indicate potential for:

- Reduced tumor growth in xenograft models.

- Improved survival rates in models of viral infections.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Use reflux conditions with amines (e.g., 2-thiophenemethylamine or 3-fluorobenzylamine) to introduce substituents at the N6 position, as demonstrated in adenosine analog syntheses .

- Purification : Employ silica gel column chromatography with gradients of methanol/dichloromethane (e.g., 0–10% MeOH in DCM) to isolate the target compound. Monitor purity via HPLC (C18 column, 1.0 mL/min flow rate, UV detection at 254 nm) .

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2–1.5 equivalents of amine derivatives) and reaction times (12–24 hours) to maximize product formation .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Use H NMR (400–500 MHz, DMSO-d) and C NMR to verify stereochemistry and substituent integration. Key signals include δ 8.11 (H-2 purine) and δ 5.83 (2'-OH) .

- Mass Spectrometry : ESI-HRMS (positive ion mode) confirms molecular weight (e.g., m/z 395.1575 [M+H]) .

- Purity Assessment : Validate purity (>95%) via reverse-phase HPLC with a mobile phase of acetonitrile/water (70:30) and UV detection .

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer:

- Storage Conditions : Store at -10°C under inert gas (argon or nitrogen) in amber glass vials to prevent oxidation and hydrolysis .

- Handling Precautions : Avoid dust formation; use PPE (gloves, face shield) and exhaust ventilation during handling .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the 2-fluoroethylthio substituent?

Methodological Answer:

- Analog Synthesis : Replace the 2-fluoroethylthio group with structurally diverse moieties (e.g., cyclohexylethylthio, tert-butyl) to assess steric/electronic effects on target binding .

- In Silico Modeling : Perform molecular docking (AutoDock Vina) using PDB structures (e.g., CD39/CD73 ectonucleotidases) to predict binding affinities. Compare with experimental IC values from enzymatic assays .

- Biological Testing : Evaluate analogs in adenosine receptor binding assays (e.g., A/A subtypes) using radiolabeled ligands (H-CCPA for A) to quantify competitive inhibition .

Q. How can contradictory data in biological assays (e.g., variable IC50_{50}50 values) be resolved?

Methodological Answer:

- Purity Reassessment : Re-analyze compound batches via HPLC to rule out impurities (>99% purity required) .

- Assay Standardization : Use consistent cell lines (e.g., HEK293T for adenosine receptors) and buffer conditions (pH 7.4, 25°C) to minimize variability .

- Control Experiments : Include reference inhibitors (e.g., PSB-12404 for A receptors) to validate assay sensitivity .

Q. What strategies are effective for designing in vivo studies to evaluate pharmacokinetics?

Methodological Answer:

- Dosing Protocol : Administer intravenously (2 mg/kg in saline) to mice and collect plasma at intervals (0–24 hours) for LC-MS/MS analysis of bioavailability .

- Metabolite Identification : Use liver microsomes and CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways (e.g., oxidative defluorination) .

- Toxicity Screening : Assess acute toxicity (OECD Guideline 423) in rodents, monitoring organ histopathology and serum biomarkers (ALT, creatinine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.